molecular formula C15H13FO3 B6398536 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid CAS No. 1261903-65-4

4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6398536
CAS No.: 1261903-65-4
M. Wt: 260.26 g/mol
InChI Key: QQJOBJZZYZIMTB-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methyl group on the phenyl ring and a methoxy group on the benzoic acid moiety

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-13(9)16)11-3-5-12(15(17)18)14(8-11)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJOBJZZYZIMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689316
Record name 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-65-4
Record name 4'-Fluoro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acid derivatives as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily recognized for its potential in drug development. Its structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents. Notably, it has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cell lines. For instance, compounds derived from 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid showed IC50 values in the range of 15.7 to 33.9 µM against cancerous cells, indicating promising selectivity and potency compared to non-cancerous cells .

Mechanism of Action
The mechanism of action involves the compound's ability to modulate enzyme activity, particularly through inhibition pathways that lead to apoptosis in cancer cells. Studies have shown that it can upregulate pro-apoptotic factors such as BAX while downregulating anti-apoptotic factors like Bcl-2 .

Material Science

Advanced Materials Development
4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid is also explored in material science for creating advanced materials, including polymers and coatings. Its chemical stability and reactivity enable it to enhance the properties of materials, such as chemical resistance and durability .

Applications in Coatings
The compound has been utilized in formulating protective coatings that are resistant to environmental degradation. This is particularly valuable in industries requiring long-lasting materials that maintain functionality under harsh conditions.

Biochemical Research

Biochemical Pathways and Enzyme Activity
In biochemical research, this compound serves as a valuable tool for studying enzyme activities and metabolic pathways. It has been employed to investigate the role of specific enzymes involved in oxidative stress responses . The fluorine substitution enhances binding affinity, making it a useful probe for understanding cellular mechanisms related to oxidative damage.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal Chemistry Development of anticancer drugsIC50 values: 15.7 - 33.9 µM against MDA-MB-231 cells
Material Science Creation of advanced polymers and coatingsEnhanced chemical resistance and durability
Biochemical Research Study of enzyme activity related to oxidative stressModulates enzyme activity; potential therapeutic targets

Case Studies

  • Anticancer Activity Study
    A study focused on synthesizing derivatives of 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid demonstrated its effectiveness against multiple cancer cell lines through apoptosis induction mechanisms . The findings suggest a pathway for developing new anticancer therapies based on this compound's structural features.
  • Material Durability Research
    Research into the application of this compound in protective coatings revealed that its incorporation significantly improved the longevity and performance of materials under environmental stressors . This application highlights its potential beyond pharmaceuticals into industrial uses.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can exhibit different reactivity and interactions compared to similar compounds .

Biological Activity

4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid is an aromatic compound with notable structural features that suggest potential biological activity. This compound, characterized by a fluoro group, a methyl group, and a methoxy group attached to a benzoic acid core, has garnered interest in medicinal chemistry for its possible applications as a therapeutic agent.

  • Molecular Formula : C16H15F O3
  • Molecular Weight : Approximately 288.29 g/mol

The presence of the fluoro and methoxy groups enhances the compound's reactivity and biological interactions.

Research indicates that 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid may function as an inhibitor of specific enzymes or receptors. Its structural characteristics allow it to modulate biochemical pathways, potentially affecting cellular processes. The compound's interactions may involve competitive inhibition or allosteric modulation of enzyme activity, which is crucial for its therapeutic potential.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, binding affinity studies indicate that it can interact with enzyme active sites, potentially altering enzymatic functions.
  • Receptor Modulation : The compound has shown promise in modulating receptor activity, particularly in relation to G protein-coupled receptors (GPCRs). This modulation could lead to significant physiological effects, such as alterations in neurotransmitter release or hormonal signaling .
  • Therapeutic Applications : Given its structural properties, 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid is being investigated for its potential use in treating conditions like inflammation and metabolic disorders due to its ability to influence key biological pathways .

Case Studies

  • Case Study 1 : A study focused on the compound's interaction with orexin receptors demonstrated that modifications in its structure could significantly impact its potency and efficacy as a receptor agonist. The findings highlighted the importance of specific substituents on the aromatic ring in enhancing biological activity .
  • Case Study 2 : Another research effort examined the compound's role as a potential inhibitor of BTK (Bruton’s tyrosine kinase). The results indicated that it could effectively suppress B-cell activation, suggesting applications in autoimmune diseases and certain cancers .

Comparative Analysis

To better understand the unique properties of 4-(4-Fluoro-3-methylphenyl)-2-methoxybenzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(4-Fluoro-3-methylphenyl)-5-methoxybenzoic acidSimilar fluoro and methoxy groupsModerate enzyme inhibition
3-(4-Methylphenyl)-5-methoxybenzoic acidLacks fluoro groupLower receptor modulation
3-(4-Fluoro-3-methylphenyl)benzoic acidSimilar core structureVariable activity depending on substitution

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

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